molecular formula C10H12IN B12525501 1-(2-Iodophenyl)pyrrolidine

1-(2-Iodophenyl)pyrrolidine

Cat. No.: B12525501
M. Wt: 273.11 g/mol
InChI Key: ILCBPEWKRVYZLK-UHFFFAOYSA-N
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Description

1-(2-Iodophenyl)pyrrolidine is a chemical compound with the molecular formula C10H12IN It consists of a pyrrolidine ring attached to a 2-iodophenyl group

Preparation Methods

The synthesis of 1-(2-Iodophenyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 2-iodoaniline with pyrrolidine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base like potassium carbonate. The mixture is heated to promote the formation of the desired product .

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .

Chemical Reactions Analysis

1-(2-Iodophenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the iodine substituent.

    Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine-2,5-dione derivatives, while substitution reactions can produce various substituted pyrrolidine compounds .

Mechanism of Action

The mechanism of action of 1-(2-Iodophenyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, enzymes, and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects . The iodine substituent may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-(2-Iodophenyl)pyrrolidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its iodine substituent, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C10H12IN

Molecular Weight

273.11 g/mol

IUPAC Name

1-(2-iodophenyl)pyrrolidine

InChI

InChI=1S/C10H12IN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2

InChI Key

ILCBPEWKRVYZLK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2I

Origin of Product

United States

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